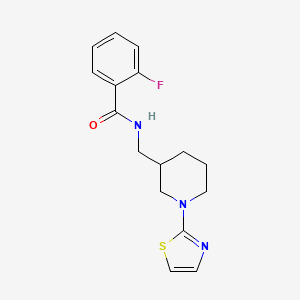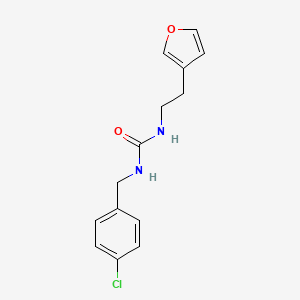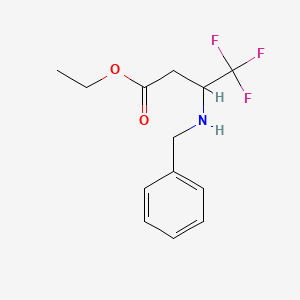
(E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide, also known as CFI-400945, is a small molecule inhibitor that has gained increasing attention in recent years due to its potential applications in cancer treatment.
Mecanismo De Acción
(E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide exerts its anti-cancer effects by inhibiting the activity of checkpoint kinase 1 (CHK1), a protein kinase that plays a crucial role in the DNA damage response pathway. By inhibiting CHK1, this compound prevents cancer cells from repairing DNA damage, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell cycle arrest in cancer cells. In addition, it has been shown to inhibit the growth of cancer cells in both in vitro and in vivo models. However, this compound has also been shown to have some toxic effects on normal cells, such as bone marrow cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide is its specificity for CHK1, which makes it a promising candidate for cancer treatment. However, its toxicity to normal cells and potential side effects may limit its clinical applications. In addition, more research is needed to determine the optimal dosage and treatment duration of this compound.
Direcciones Futuras
Future research on (E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide should focus on its potential applications in combination therapy with other anti-cancer drugs. In addition, more studies are needed to determine the optimal treatment regimen and dosage of this compound for different types of cancer. Furthermore, the development of more selective CHK1 inhibitors may overcome the limitations of this compound and improve its clinical applications.
In conclusion, this compound is a promising small molecule inhibitor with potential applications in cancer treatment. Its specificity for CHK1 makes it a promising candidate for combination therapy with other anti-cancer drugs. However, more research is needed to determine its optimal treatment regimen and dosage, as well as the development of more selective CHK1 inhibitors.
Métodos De Síntesis
(E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide can be synthesized through a multi-step process, which involves the reaction of 5-fluoro-1-benzofuran-2-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-hydroxyethyl)oxolane-2-carboxamide and sodium cyanide to obtain the desired product.
Aplicaciones Científicas De Investigación
(E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to enhance the effectiveness of chemotherapy drugs, such as doxorubicin, in killing cancer cells.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c18-13-3-4-16-11(6-13)7-15(23-16)8-12(9-19)17(21)20-10-14-2-1-5-22-14/h3-4,6-8,14H,1-2,5,10H2,(H,20,21)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSOEFJFGOJBNS-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=CC3=C(O2)C=CC(=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C/C2=CC3=C(O2)C=CC(=C3)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Methylphenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione](/img/structure/B2915370.png)
![3-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2915372.png)

![3,3-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2915374.png)



![2-([1,1'-biphenyl]-4-yl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide](/img/structure/B2915382.png)
![N-(2-Fluoro-5-nitrophenyl)-3-[methyl(prop-2-ynyl)amino]propanamide](/img/structure/B2915383.png)

![N-[(Z)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethylideneamino]aniline](/img/structure/B2915385.png)
![3-(3-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide](/img/structure/B2915386.png)

![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one](/img/structure/B2915390.png)